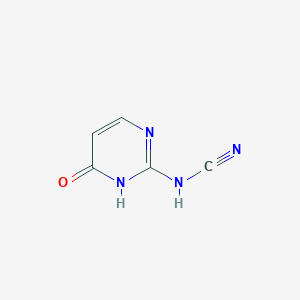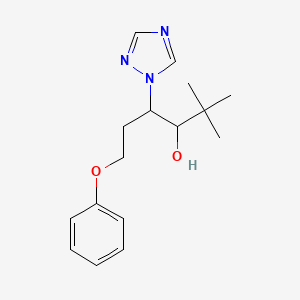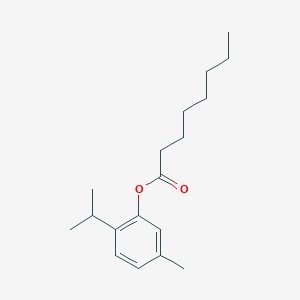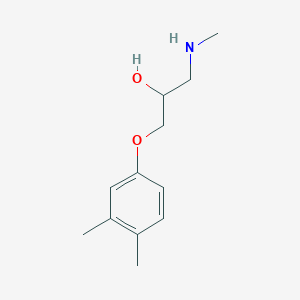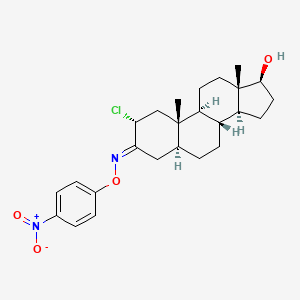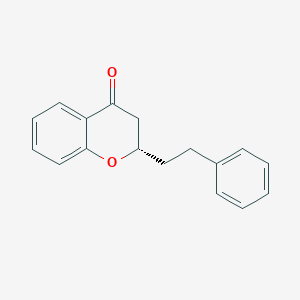
(S)-2-(2-Phenylethyl)chroman-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-(2-Phenylethyl)chroman-4-one is a compound belonging to the class of chromanones, which are oxygen-containing heterocycles. This compound is notable for its structural framework, which is a significant building block in various medicinal and synthetic compounds. It exhibits a broad range of biological and pharmaceutical activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(2-Phenylethyl)chroman-4-one typically involves several steps, starting from readily available precursors. One common method includes the cyclization of appropriate phenylethyl ketones with suitable reagents under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired stereochemistry .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-(2-Phenylethyl)chroman-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to convert the compound into different derivatives with altered properties.
Substitution: Involves replacing one functional group with another to create new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or other reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
(S)-2-(2-Phenylethyl)chroman-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism by which (S)-2-(2-Phenylethyl)chroman-4-one exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signaling pathways, and influencing gene expression. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to (S)-2-(2-Phenylethyl)chroman-4-one include other chromanone derivatives and related heterocycles. Examples include:
- 4-Chromanone
- 2-Phenylethylchroman
- 2-(2-Phenylethyl)chroman-4-ol .
Uniqueness
What sets this compound apart from these similar compounds is its specific stereochemistry and the unique biological activities it exhibits. This makes it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C17H16O2 |
|---|---|
Molekulargewicht |
252.31 g/mol |
IUPAC-Name |
(2S)-2-(2-phenylethyl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C17H16O2/c18-16-12-14(11-10-13-6-2-1-3-7-13)19-17-9-5-4-8-15(16)17/h1-9,14H,10-12H2/t14-/m0/s1 |
InChI-Schlüssel |
JSZHKARAUAIUIV-AWEZNQCLSA-N |
Isomerische SMILES |
C1[C@@H](OC2=CC=CC=C2C1=O)CCC3=CC=CC=C3 |
Kanonische SMILES |
C1C(OC2=CC=CC=C2C1=O)CCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


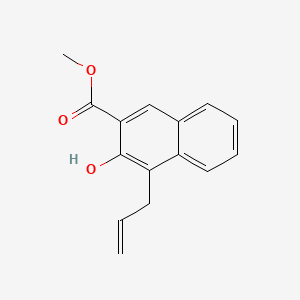
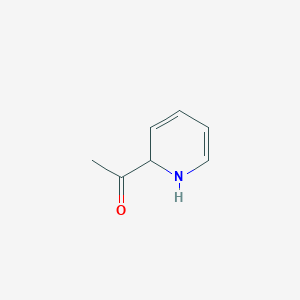
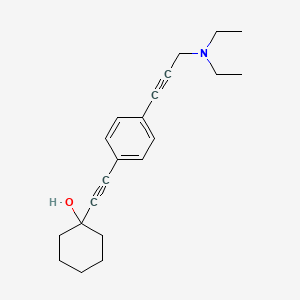
![Phenol, 2-chloro-3-[4-(2-methoxyethyl)-1-piperazinyl]-, 1-methanesulfonate](/img/structure/B13798441.png)
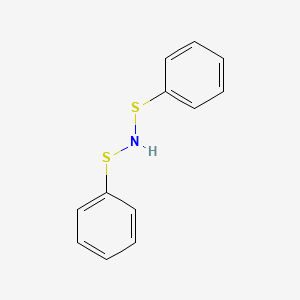

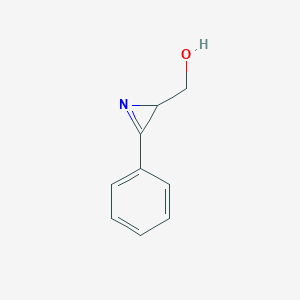
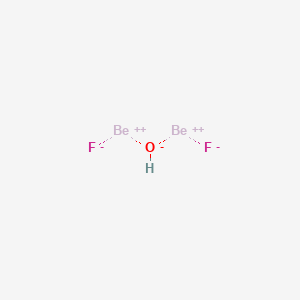
![1H-Pyrrolo[2,3-B]pyridine-3-methanamine, 6-ethyl-N,N-dimethyl-](/img/structure/B13798481.png)
